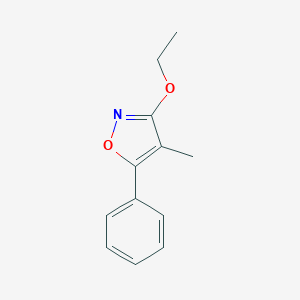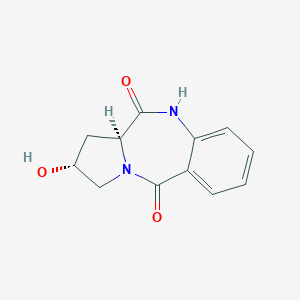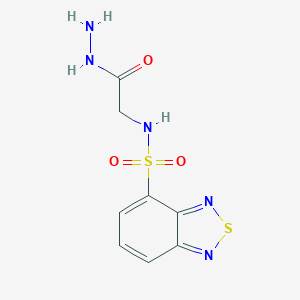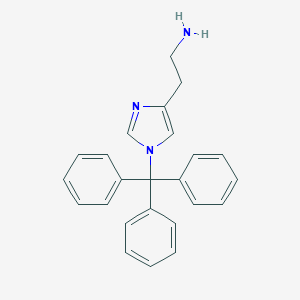![molecular formula C11H18N2O2 B071184 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol CAS No. 173552-25-5](/img/structure/B71184.png)
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol, also known as AEME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEME is a derivative of 2-aminoethanol and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol is not fully understood. However, it is believed that its ability to form stable complexes with metal ions plays a key role in its various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol. However, studies have shown that it is non-toxic and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for various applications, including corrosion inhibition, chelation, and drug delivery.
However, one of the limitations of using 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol is its cost. The multi-step synthesis process required to produce 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol can be expensive and time-consuming.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol. One area of research is the use of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol as a corrosion inhibitor for other metals and alloys. Another potential direction is the development of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol-based drug delivery systems for targeted drug delivery.
Furthermore, the potential use of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol as a chelating agent for the extraction and separation of rare earth metals is an area of interest. Additionally, the development of more efficient and cost-effective synthesis methods for 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol could lead to its wider use in various applications.
Conclusion:
In conclusion, 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol is a chemical compound with potential applications in various fields, including corrosion inhibition, chelation, and drug delivery. Its ability to form stable complexes with metal ions makes it a useful tool for these applications. While there is limited information available on its biochemical and physiological effects, studies have shown that it is non-toxic and does not have any significant adverse effects on living organisms. Future research and development of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol could lead to its wider use in various applications.
Wissenschaftliche Forschungsanwendungen
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a corrosion inhibitor. 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol has been found to be an effective inhibitor for the corrosion of mild steel in acidic environments.
Another area of research is the use of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol as a chelating agent. 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol has been shown to form stable complexes with various metal ions, making it a potential candidate for use in metal extraction and separation processes.
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol has also been studied for its potential use as a drug delivery agent. Its ability to form stable complexes with metal ions could be utilized to deliver drugs to specific target sites in the body.
Eigenschaften
CAS-Nummer |
173552-25-5 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(5-amino-4-ethoxy-2-methylanilino)ethanol |
InChI |
InChI=1S/C11H18N2O2/c1-3-15-11-6-8(2)10(7-9(11)12)13-4-5-14/h6-7,13-14H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
PGEXMECQYPDJCL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)NCCO)N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)NCCO)N |
Synonyme |
Ethanol, 2-[(5-amino-4-ethoxy-2-methylphenyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)







